molecular formula C23H23NO5S B4299841 ETHYL 2-{[1-(BUTYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE

ETHYL 2-{[1-(BUTYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE

Cat. No.: B4299841
M. Wt: 425.5 g/mol
InChI Key: SMPDGGKOGQSJOM-UHFFFAOYSA-N
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Description

Ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate is a complex organic compound with a unique structure that combines an anthracene derivative with a glycine ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[1-(BUTYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE typically involves multiple steps, starting with the preparation of the anthracene derivative. One common method involves the reaction of anthracene with butylthiol in the presence of a suitable catalyst to introduce the butylthio group. This is followed by oxidation to form the 9,10-dioxo group. The final step involves the coupling of the anthracene derivative with ethyl glycinate under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The 9,10-dioxo group can be reduced to form dihydroanthracene derivatives.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Acidic or basic hydrolysis conditions can be employed, such as using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Used in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of ETHYL 2-{[1-(BUTYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The butylthio and dioxo groups can participate in redox reactions, influencing cellular processes. The glycine ester moiety may facilitate cellular uptake or interaction with specific proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-{[1-(methylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate
  • Ethyl N-{[1-(ethylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate
  • Ethyl N-{[1-(propylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate

Uniqueness

Ethyl N-{[1-(butylthio)-9,10-dioxo-9,10-dihydroanthracen-2-yl]carbonyl}glycinate is unique due to the presence of the butylthio group, which can influence its chemical reactivity and biological activity. The combination of the anthracene core with the glycine ester also provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

ethyl 2-[(1-butylsulfanyl-9,10-dioxoanthracene-2-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5S/c1-3-5-12-30-22-17(23(28)24-13-18(25)29-4-2)11-10-16-19(22)21(27)15-9-7-6-8-14(15)20(16)26/h6-11H,3-5,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPDGGKOGQSJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-{[1-(BUTYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE
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ETHYL 2-{[1-(BUTYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE
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ETHYL 2-{[1-(BUTYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE
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ETHYL 2-{[1-(BUTYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE
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ETHYL 2-{[1-(BUTYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE
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ETHYL 2-{[1-(BUTYLSULFANYL)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL]FORMAMIDO}ACETATE

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